(4S)-2-(1-naphthyl)-1,3-thiazolidine-4-carboxylic acid
Overview
Description
Naphthyl and thiazolidine groups are common in organic chemistry. Naphthyl group refers to the functional group C10H7-, derived from naphthalene. Thiazolidine is a heterocyclic compound that contains a ring of four carbon atoms, one nitrogen atom, and one sulfur atom .
Synthesis Analysis
The synthesis of such compounds usually involves organic chemistry reactions, such as condensation, substitution, or addition reactions. The exact method would depend on the specific reactants and conditions .Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving a compound like this would depend on its functional groups. Naphthyl groups can participate in electrophilic aromatic substitution reactions, while thiazolidine rings can undergo ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., can be determined using various analytical techniques .Scientific Research Applications
Synthesis and Characterization
- Thiazolidinones, including derivatives of (4S)-2-(1-naphthyl)-1,3-thiazolidine-4-carboxylic acid, are synthesized and characterized for their potential biological activities, especially against fungi and bacteria (Pinto, Henao, & Kouznetsov, 2018).
Decomposition Studies
- The stability of thiazolidine-4-carboxylic acids is studied in various solutions, revealing the decomposition of aromatic substituted thiazolidine-4-carboxylic acids in acidic solutions (Pesek & Frost, 1975).
Crystal Structures
- The crystal structures of (4-carboxy-1,3-thiazolidin-2-yl)pentitols, which are derivatives of thiazolidine-4-carboxylic acids, have been determined, providing insights into their molecular conformations (Tarnawski, Ślepokura, & Lis, 2011).
- The X-ray crystal structure of thiazolidine-4-carboxylic acid itself has been determined, revealing insights into its low basicity and stability compared to non-sulfur-containing analogues (Loscalzo, Kallen, & Voet, 1973).
Biological Effects and Clinical Use
- Thiazolidine-4-carboxylic acid has been studied for its anti-toxic effects, particularly on the liver, and its potential to slow aging in mammals (Weber, Fleming, & Miquel, 1982).
Synthesis of Derivatives
- Various derivatives of thiazolidine-4-carboxylic acid have been synthesized for potential applications in medicinal chemistry (Györgydeák et al., 1996).
Antibacterial Activity
- Some thiazolidine-4-carboxylic acid derivatives and their complexes have been synthesized and tested for their antibacterial activity, showing promising results (Nawar, Al-Asadi, & Abid, 2020).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(4S)-2-naphthalen-1-yl-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c16-14(17)12-8-18-13(15-12)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-13,15H,8H2,(H,16,17)/t12-,13?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGHWUWDWJRTFR-PZORYLMUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC=CC3=CC=CC=C32)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC(S1)C2=CC=CC3=CC=CC=C32)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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